molecular formula C21H12ClNO3 B14442992 N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide CAS No. 79285-15-7

N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide

Cat. No.: B14442992
CAS No.: 79285-15-7
M. Wt: 361.8 g/mol
InChI Key: VYIDDNKEDYNTDG-UHFFFAOYSA-N
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Description

N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide is a synthetic organic compound with the molecular formula C21H12ClNO3 It is characterized by the presence of a benzamide group attached to a chlorinated anthracenedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide typically involves the reaction of 7-chloro-9,10-anthraquinone with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group.

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones, anthracenes, and benzamides, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a key factor in its anticancer activity. Additionally, it can inhibit certain enzymes involved in cellular metabolism, leading to cell death in cancerous cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide
  • 1-Benzamido-4-chloroanthraquinone
  • 1-Chloro-4-benzoylaminoanthraquinone

Uniqueness

N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide is unique due to its specific substitution pattern on the anthracenedione core, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for further research and development in medicinal chemistry.

Properties

CAS No.

79285-15-7

Molecular Formula

C21H12ClNO3

Molecular Weight

361.8 g/mol

IUPAC Name

N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide

InChI

InChI=1S/C21H12ClNO3/c22-13-9-10-14-16(11-13)20(25)18-15(19(14)24)7-4-8-17(18)23-21(26)12-5-2-1-3-6-12/h1-11H,(H,23,26)

InChI Key

VYIDDNKEDYNTDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4)Cl

Origin of Product

United States

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